Etazolate

Overview

Description

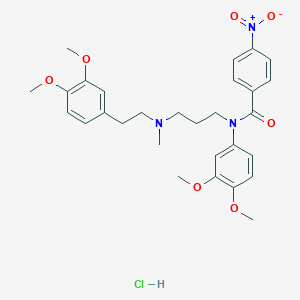

Etazolate, also known as SQ-20,009 or EHT-0202, is an anxiolytic drug that belongs to the pyrazolopyridine class of compounds. It has unique pharmacological properties and acts as a positive allosteric modulator of the GABA A receptor at the barbiturate binding site. Additionally, it functions as an adenosine antagonist of the A1 and A2 subtypes and as a phosphodiesterase inhibitor selective for the PDE4 isoform .

Preparation Methods

Etazolate can be synthesized through various synthetic routes. One common method involves the reaction of 1-ethyl-4-hydrazinyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester with isopropylidenehydrazine under specific reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Etazolate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Etazolate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studying the effects of phosphodiesterase inhibition.

Biology: Investigated for its neuroprotective effects and its role in modulating oxidative stress and neuroinflammation.

Medicine: Explored for its potential in treating conditions such as Alzheimer’s disease, depression, and post-traumatic stress disorder. .

Industry: Utilized in the development of new anxiolytic and antidepressant drugs.

Mechanism of Action

Etazolate exerts its effects through multiple mechanisms:

GABA A Receptor Modulation: Acts as a positive allosteric modulator at the barbiturate binding site, enhancing the inhibitory effects of GABA.

Adenosine Antagonism: Functions as an antagonist of the A1 and A2 adenosine receptor subtypes, which play a role in regulating neurotransmitter release.

Phosphodiesterase Inhibition: Selectively inhibits the PDE4 isoform, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent activation of cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) pathways

Comparison with Similar Compounds

Etazolate is unique compared to other similar compounds due to its combined pharmacological properties. Similar compounds include:

Cartazolate: Another pyrazolopyridine derivative with anxiolytic properties.

ICI-190,622: A compound with similar GABA A receptor modulation effects.

Tracazolate: Shares similar anxiolytic and antidepressant properties but differs in its specific receptor interactions.

This compound’s uniqueness lies in its ability to modulate multiple targets, making it a versatile compound for various therapeutic applications.

Properties

IUPAC Name |

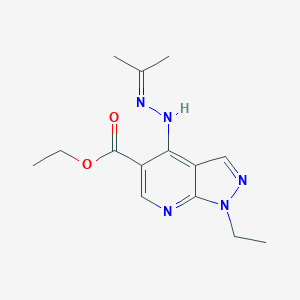

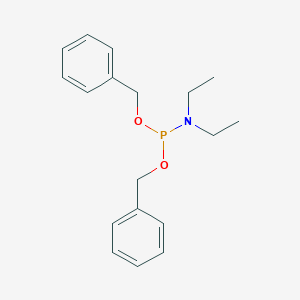

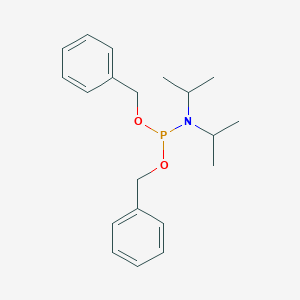

ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2/h7-8H,5-6H2,1-4H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQRBXUBWHDHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048434 | |

| Record name | Etazolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51022-77-6 | |

| Record name | Etazolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51022-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etazolate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etazolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETAZOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I89Y79062L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does etazolate interact with the GABAA receptor complex?

A1: this compound binds to a site on the GABAA receptor complex distinct from the GABA, benzodiazepine, and picrotoxin binding sites. [, , , , , , , , , ] This interaction enhances the binding of GABA agonists, such as [3H]muscimol, and potentiates GABA-mediated chloride ion influx, leading to increased neuronal inhibition. [, , , , , , , ] This modulation of GABAA receptor function contributes to this compound's anxiolytic and anticonvulsant properties. [, , , , , , , , , ]

Q2: How does this compound's interaction with the GABAA receptor differ from that of barbiturates?

A2: While both this compound and barbiturates enhance GABAA receptor function, key differences exist. This compound exhibits a lower maximal enhancement of [3H]diazepam binding compared to pentobarbital. [] Additionally, bicuculline, a GABA antagonist, completely reverses this compound's effect on [3H]diazepam binding, while only partially reversing pentobarbital's effect. [] These findings suggest that while both compounds act on picrotoxin-sensitive sites, pentobarbital may additionally influence bicuculline-insensitive benzodiazepine binding sites not affected by this compound. []

Q3: What is the role of this compound in modulating cAMP signaling?

A3: this compound acts as a selective inhibitor of PDE4, a key enzyme responsible for the degradation of cAMP. [, , , , , , ] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of downstream signaling pathways such as protein kinase A (PKA). [, , , , ] This modulation of cAMP signaling contributes to this compound's therapeutic potential in various neurological disorders. [, , , , , , ]

Q4: How does this compound impact amyloid precursor protein (APP) processing?

A4: this compound has been shown to stimulate the production of soluble amyloid precursor protein alpha (sAPPα) in rat cortical neurons and guinea pig brains. [] This effect is mediated through GABAA receptor signaling and the α-secretase pathway. [] The increase in sAPPα, a neurotrophic and neuroprotective fragment, suggests a potential therapeutic avenue for this compound in Alzheimer's disease. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H11N3O and its molecular weight is 177.21 g/mol. []

Q6: What spectroscopic data is available for this compound?

A6: Proton magnetic resonance (PMR) and mass spectrometry have been used to study the hydrolysis and cyclization products of this compound hydrochloride in aqueous solutions. [] These studies revealed the formation of 6-ethyl-1,6-dihydrodipyrazolo [3,4-b:3′,4′-d]pyridin-3(2H)-one as the major product and 3-ethoxy-6-ethyl-1,6-dihydrodipyrazolo [3,4-b:3′,4′-d]pyridine as the minor product. []

Q7: How stable is this compound in aqueous solutions?

A7: this compound hydrochloride undergoes reversible acid-catalyzed hydrolysis in aqueous solutions at elevated temperatures (e.g., 60°C). [] This hydrolysis is followed by cyclization to form major and minor degradation products. []

Q8: Are there any strategies to improve the stability or bioavailability of this compound?

A8: While specific formulation strategies for this compound are not extensively discussed in the provided research, developing suitable salt forms, incorporating stabilizing excipients, and exploring different drug delivery systems could potentially improve its stability, solubility, and bioavailability. []

Q9: How do structural modifications of the pyrazolopyridine scaffold affect activity at adenosine and GABAA receptors?

A9: Substitutions at the 4-position of the 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold significantly influence the affinity of these compounds for adenosine and GABAA receptors. [] For instance, some derivatives exhibited enhanced [3H]diazepam binding at the benzodiazepine site, while others inhibited it. [] Modifications also impacted the inhibition of [3H]Ro 15-1788 binding at the benzodiazepine site and [35S]TBPS binding at the picrotoxinin-channel site. [] These findings highlight the importance of SAR studies in optimizing the pharmacological profile of pyrazolopyridines. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B43665.png)